Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate
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Overview
Description
Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate is a heterocyclic compound that features an imidazole ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the desired imidazole-oxadiazole structure . The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow processes and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole-oxadiazole core.
Substitution: The compound can undergo substitution reactions, where functional groups on the ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and biology.
Oxadiazole: Another heterocyclic compound that shares structural similarities with the oxadiazole ring in Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate.
Benzimidazole: A fused heterocyclic compound with significant biological activity and applications in medicinal chemistry.
Uniqueness
This compound is unique due to its fused imidazole-oxadiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
This compound features a fused imidazole and oxadiazole ring system, characterized by the presence of a methyl ester at the carboxylic acid position on the oxadiazole ring. This unique structural framework contributes to its chemical reactivity and biological properties. The electron-withdrawing properties of the oxadiazole moiety enhance the compound's stability and interaction with biological targets.
Biological Activity Overview
Research has demonstrated that compounds containing the imidazo[4,5-c][1,2,5]oxadiazole structure exhibit a range of biological activities:
- Anticancer Activity : Several studies have identified this compound and related derivatives as promising antiproliferative agents. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) through mechanisms involving topoisomerase I inhibition .
- Antiviral Properties : Similar compounds have been explored for their antiviral potential. The imidazo[4,5-c]quinolin framework has been noted for antiviral applications, suggesting that this compound may also exhibit such properties due to structural similarities .
- Anti-inflammatory Effects : Other derivatives within this class have demonstrated anti-inflammatory properties, indicating that modifications to the core structure can lead to varied therapeutic effects.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes selected derivatives and their corresponding biological activities:
Compound Name | Structural Characteristics | Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | Fused imidazole and oxadiazole rings | Antiproliferative | TBD |
2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | Oxadiazole derivative | Anticancer (CNS cancer) | 17.33 |
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide | Inhibits EGFR | Anticancer | 0.24 |
The data indicates that modifications to the oxadiazole core can significantly influence anticancer potency and selectivity against various cancer cell lines.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antiproliferative Screening : A library of oxadiazole derivatives was synthesized and screened for antiproliferative activity. Notably, some derivatives exhibited significant cytotoxicity against human tumor cell lines with IC50 values in the low micromolar range .
- Molecular Docking Studies : Molecular docking studies have confirmed the interaction of these compounds with key biological targets such as topoisomerase I. These studies aid in understanding the binding affinities and mechanisms of action at a molecular level .
- Pharmacological Evaluation : Compounds derived from this class have undergone pharmacological evaluation for their efficacy against various cancer types. Results indicate a promising profile for further development as anticancer agents.
Properties
Molecular Formula |
C5H4N4O3 |
---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
methyl 6H-imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate |
InChI |
InChI=1S/C5H4N4O3/c1-11-5(10)4-6-2-3(7-4)9-12-8-2/h1H3,(H,6,7,8,9) |
InChI Key |
LRKUYVVCBLMOGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NON=C2N1 |
Origin of Product |
United States |
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